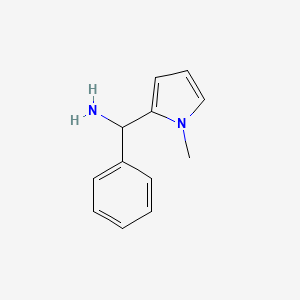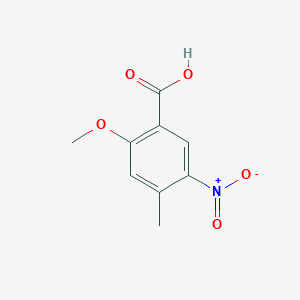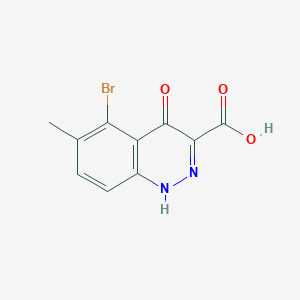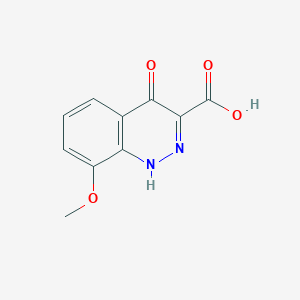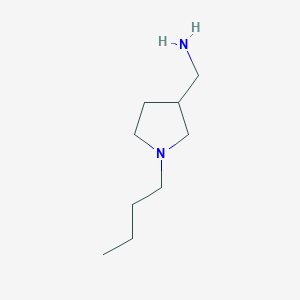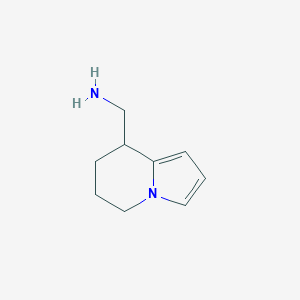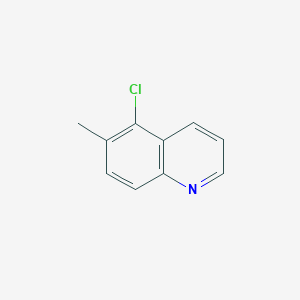
5-Chloro-6-methylquinoline
Overview
Description
5-Chloro-6-methylquinoline is a nitrogen-containing bicyclic compound with the systematic IUPAC name 1-chloro-6-methylquinoline . It is also known by other names such as 1-benzazine , benzopyridine , and 1-azanaphthalene . Quinoline derivatives, including this compound, are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, electronics, and more .
Synthesis Analysis
Several synthetic routes exist for quinoline derivatives. Chemical modification of quinoline is a common approach in drug discovery. For instance, the synthesis of this compound involves reactions starting from appropriate precursors. Researchers have explored various methods, including amino Diels–Alder reactions, to obtain quinoline derivatives with potential therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline nucleus with a chlorine atom at position 5 and a methyl group at position 6. The quinoline ring system is aromatic and contains both nitrogen and carbon atoms. The specific arrangement of atoms in the ring contributes to its biological activity .
Chemical Reactions Analysis
Quinolines exhibit chemical reactivity similar to benzene and pyridine rings. They undergo nucleophilic and electrophilic substitution reactions. For this compound, substitution reactions at different positions on the quinoline ring can lead to the synthesis of diverse derivatives. These derivatives may possess antimicrobial, antimalarial, anticancer, and other pharmacological activities .
Physical And Chemical Properties Analysis
Mechanism of Action
The mechanism of action of 5-chloro-6-methylquinoline depends on its specific derivatives. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. This disruption ultimately leads to rapid bacterial death. The exact mechanism may vary based on the specific functional groups attached to the quinoline nucleus .
Safety and Hazards
As with any chemical compound, safety precautions are essential. While 5-chloro-6-methylquinoline itself may not be highly hazardous, researchers should handle it in accordance with standard laboratory practices. Always consult safety data sheets (SDS) for specific information on handling, storage, and disposal. Additionally, consider the safety implications of any derivatives synthesized from this compound .
Future Directions
properties
IUPAC Name |
5-chloro-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCKREANVDMNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide](/img/structure/B3301193.png)
![4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301196.png)
